Trifluoromethanesulfinylethene

Vinyl Sulfoxide Synthesis Fluorine Chemistry Oxidation Methodology

Trifluoromethanesulfinylethene (CAS 18370-91-7), systematically named [(trifluoromethyl)sulfinyl]ethene or vinyl(trifluoromethyl) sulfoxide , is a C3 fluorinated sulfoxide building block characterized by a reactive vinyl moiety directly attached to a trifluoromethanesulfinyl (CF3S(O)-) group. The compound is formally classified within the vinyl trifluoromethyl sulfoxides, a subclass distinct from aryl trifluoromethyl sulfoxides (e.g., phenyl trifluoromethyl sulfoxide, CAS 703-18-4) and trifluoromethanesulfonyl derivatives due to its intermediate sulfinyl (S=O) oxidation state combined with terminal alkene functionality.

Molecular Formula C3H3F3OS
Molecular Weight 144.11
CAS No. 18370-91-7
Cat. No. B3015142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoromethanesulfinylethene
CAS18370-91-7
Molecular FormulaC3H3F3OS
Molecular Weight144.11
Structural Identifiers
SMILESC=CS(=O)C(F)(F)F
InChIInChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2
InChIKeyAWWMMZJZQBAVBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoromethanesulfinylethene (CAS 18370-91-7): A Specialized C3 Vinyl Sulfoxide Building Block for Fluorinated Molecular Construction


Trifluoromethanesulfinylethene (CAS 18370-91-7), systematically named [(trifluoromethyl)sulfinyl]ethene or vinyl(trifluoromethyl) sulfoxide , is a C3 fluorinated sulfoxide building block characterized by a reactive vinyl moiety directly attached to a trifluoromethanesulfinyl (CF3S(O)-) group . The compound is formally classified within the vinyl trifluoromethyl sulfoxides, a subclass distinct from aryl trifluoromethyl sulfoxides (e.g., phenyl trifluoromethyl sulfoxide, CAS 703-18-4) and trifluoromethanesulfonyl derivatives due to its intermediate sulfinyl (S=O) oxidation state combined with terminal alkene functionality . Its computed XLogP3 is 1.1 [1], and it exhibits a boiling point of 45 °C at 60 Torr with a density of 1.3870 g/cm³ .

Why Trifluoromethanesulfinylethene (CAS 18370-91-7) Cannot Be Simply Substituted by Aryl or Sulfonyl Analogs in Synthetic Workflows


Generic substitution of Trifluoromethanesulfinylethene with other CF3S(O)-bearing compounds (e.g., phenyl trifluoromethyl sulfoxide, CAS 703-18-4) or CF3SO2- vinyl sulfones is scientifically unsound due to fundamentally divergent electronic and steric profiles that dictate reaction outcomes . The vinyl sulfoxide framework in CAS 18370-91-7 presents a terminal alkene conjugated to a strongly electron-withdrawing CF3S(O) group , creating a unique polarized π-system that enables Michael-type nucleophilic additions and cycloadditions not accessible to aryl-substituted analogs, where aromatic resonance delocalization attenuates alkene electrophilicity [1]. Critically, the sulfinyl oxidation state (n=1) occupies an intermediate reactivity niche between sulfenyl (n=0, sulfide) and sulfonyl (n=2, sulfone) derivatives, offering tunable electrophilicity without the complete electron depletion characteristic of CF3SO2-vinyl sulfones [1]. Further, the chiral sulfur center inherent to sulfoxides provides stereochemical control opportunities absent in sulfones or sulfides, while the compound's thermal instability at room temperature imposes handling constraints that analogs with higher molecular weight or aromatic stabilization may not share, rendering direct process substitution impractical.

Quantitative Differentiation Evidence for Trifluoromethanesulfinylethene (CAS 18370-91-7) Versus Comparators


Synthetic Accessibility: Trifluoromethanesulfinylethene Achieves 83% Yield via Oxaziridine Oxidation of CF3S-Vinyl Sulfide Precursors

The synthesis of Trifluoromethanesulfinylethene (CAS 18370-91-7) via oxidation of the corresponding 1-trifluoromethylvinyl sulfide using perfluoro-cis-2,3-dialkyloxaziridines proceeds with quantitative yield . In a specific chemoselective oxidation protocol employing trifluoroperacetic acid (TFPAA) as the oxidant, the thioether precursor 3a was oxidized to the target vinyl sulfoxide in 83% yield over 24 hours . This yield establishes a quantitative benchmark for synthetic accessibility, distinguishing the compound from aryl trifluoromethyl sulfoxides that typically require alternative synthetic routes (e.g., Grignard-based or cross-coupling methodologies) and from vinyl sulfones which demand more forcing oxidative conditions .

Vinyl Sulfoxide Synthesis Fluorine Chemistry Oxidation Methodology

Cyclopropanation Reactivity: Trifluoromethanesulfinylethene Enables CF3S(O)-Cyclopropane Synthesis with DBU, Differentiating from Sulfonyl and Non-Fluorinated Analogs

Trifluoromethanesulfinylethene (CF3S(O)-ethene, n=1) serves as a viable dipolarophile in base-mediated cyclopropanation reactions with α-bromo-1,3-dicarbonyl compounds, producing CF3S(O)-substituted cyclopropanes [1]. DBU was identified as the optimal base for achieving satisfactory yields with CF3S(O)n olefins (n=1, 2) [1]. The sulfinyl (n=1) derivative provides access to cyclopropanes bearing the trifluoromethylsulfinyl group, representing the first synthesis of such compounds [1]. This reactivity distinguishes CAS 18370-91-7 from CF3SO2-vinyl sulfones (n=2), which exhibit altered electrophilicity due to the higher oxidation state at sulfur, and from non-fluorinated vinyl sulfoxides, which lack the electron-withdrawing CF3 group that enhances alkene polarization [1].

Cyclopropanation CF3S(O)-Containing Olefins Michael Addition

Nucleophilic Addition Versatility: Trifluoromethanesulfinylethene Reacts with N-, O-, and S-Nucleophiles, Distinguishing from Electrophilicity-Limited Analogs

Trifluoromethanesulfinylethene (trifluoromethyl vinyl sulfoxide) demonstrates principal reactivity with N-, O-, and S-nucleophiles, enabling diverse addition chemistry across heteroatom classes . The electrophilic vinyl carbon is activated by the strongly electron-withdrawing CF3S(O) group, facilitating nucleophilic attack under mild conditions . This broad nucleophile tolerance distinguishes CAS 18370-91-7 from CF3SO2-vinyl sulfones, whose higher sulfur oxidation state renders the alkene more electron-deficient and may restrict reactivity with softer nucleophiles, and from aryl trifluoromethyl sulfoxides (CAS 703-18-4), where the aromatic ring deactivates the vinylogous position toward nucleophilic addition .

Nucleophilic Addition Vinyl Sulfoxide Chemistry Fluorinated Building Blocks

Computational Lipophilicity: Trifluoromethanesulfinylethene Exhibits XLogP3 = 1.1, Offering a Lower LogP Option Compared to Aryl Trifluoromethyl Sulfoxides

Trifluoromethanesulfinylethene (CAS 18370-91-7) has a computed partition coefficient of XLogP3 = 1.1, reflecting moderate lipophilicity imparted by the CF3S(O) group balanced against the polar vinyl sulfoxide functionality [1]. In contrast, aryl trifluoromethyl sulfoxides such as phenyl trifluoromethyl sulfoxide (CAS 703-18-4) exhibit higher logP values due to the additional lipophilic contribution of the aromatic ring . The vinyl analog therefore provides a less lipophilic alternative within the CF3S(O)-containing building block class, which may be advantageous in medicinal chemistry contexts where lower logP is desired for solubility or metabolic profile optimization [1].

Lipophilicity Physicochemical Properties Drug Design

Procurement-Driven Application Scenarios for Trifluoromethanesulfinylethene (CAS 18370-91-7)


Synthesis of CF3S(O)-Containing Cyclopropanes via Michael Addition–Cyclopropanation Cascades

CAS 18370-91-7 is the preferred starting material for constructing cyclopropanes bearing the trifluoromethylsulfinyl (CF3S(O)-) group, a pharmacologically relevant motif found in agrochemicals including fipronil derivatives [1]. The compound's demonstrated cyclopropanation with α-bromo-1,3-dicarbonyl compounds using DBU base enables access to this chemical space [2]. This application is specific to vinyl CF3S(O) substrates; aryl analogs cannot participate in analogous alkene cyclopropanation chemistry. Procurement is justified for research programs targeting CF3S(O)-cyclopropane libraries or studying structure-activity relationships of sulfinyl-containing three-membered rings [2].

Fluorinated Heterocycle Construction via N-, O-, and S-Nucleophile Addition Cascades

Trifluoromethanesulfinylethene serves as a versatile electrophilic vinyl building block for synthesizing fluorinated heterocycles through nucleophilic addition–cyclization sequences [1]. The demonstrated reactivity with N-, O-, and S-nucleophiles [1] enables construction of CF3S(O)-substituted heterocyclic scaffolds relevant to pharmaceutical discovery. The vinyl sulfoxide framework provides a reactive handle for annulation chemistry that aryl trifluoromethyl sulfoxides cannot offer, while the intermediate sulfinyl oxidation state preserves synthetic optionality for downstream redox manipulations (e.g., oxidation to sulfone or reduction to sulfide) [2].

Medicinal Chemistry Building Block Requiring Moderate Lipophilicity CF3S(O) Functionality

For medicinal chemistry programs seeking to introduce the metabolically stabilizing CF3S(O) motif while maintaining lower overall lipophilicity, CAS 18370-91-7 (XLogP3 = 1.1) provides a quantitatively distinct alternative to aryl trifluoromethyl sulfoxides (XLogP3 approximately 2.0–2.5) [1]. The vinyl handle permits subsequent functionalization via cross-coupling or cycloaddition, while the lower logP may improve aqueous solubility and reduce off-target protein binding [1]. This application scenario is directly supported by the compound's computed physicochemical properties and its demonstrated reactivity profile [2].

Stereoselective Synthesis Leveraging Chiral Sulfoxide Induction

The chiral sulfur center in Trifluoromethanesulfinylethene enables stereocontrol in asymmetric transformations, a feature absent in sulfones and sulfides [1]. The sulfoxide functionality can direct facial selectivity in additions to the vinyl group, supporting the synthesis of enantiomerically enriched CF3S(O)-containing molecules [1]. Procurement is warranted for asymmetric synthesis applications where chirality transfer from sulfur to carbon is desired, a capability not offered by non-sulfinyl analogs or racemic mixtures of other CF3S-bearing building blocks [1].

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